3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride

Descripción general

Descripción

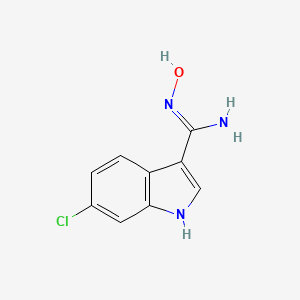

“3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is a chemical compound. However, there is limited information available about this specific compound. It is important to note that the compound has a similar structure to “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride”, which has a molecular weight of 243.651.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the generation and synthesis of different unnatural amino acid derivatives via treatment of 3-(4-acetamidobenzoyl)-prop-2-enoic acid with 5-aryl-2-amino 1, 3, 4 thiadiazole, 3, 5-dimethyl pyrazole and barbituric acid have been described2. However, the specific synthesis process for “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is not readily available in the public domain.Molecular Structure Analysis

The molecular structure of “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is not explicitly provided in the search results. However, a similar compound “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride” has a molecular weight of 243.651.Chemical Reactions Analysis

The specific chemical reactions involving “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not readily available in the public domain. However, similar compounds have been used in the synthesis of different heterocycles3.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not explicitly provided in the search results. However, a similar compound “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride” is a solid at room temperature1.Aplicaciones Científicas De Investigación

Organic Acids in Industrial Applications

Organic acids such as formic, acetic, citric, and lactic acids are explored for their roles in acidizing operations in oil and gas extraction. These acids serve as alternatives to hydrochloric acid (HCl) to avoid issues like high dissolving power, high corrosion rate, and sludging tendency, especially at high temperatures. Organic acids are used for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents, showcasing their importance in enhancing recovery processes and minimizing equipment damage (Alhamad et al., 2020; Alhamad et al., 2020).

Organic Acids in Corrosion Inhibition

The use of organic inhibitors in acidic solutions is a common practice to prevent metallic dissolution. Organic molecules containing heteroatoms (O, S, N, P) and π-electrons act as effective inhibitors for metals and alloys in aggressive acidic media. This is particularly relevant in industrial cleaning processes, highlighting the role of organic compounds in safeguarding industrial equipment and infrastructure (Goyal et al., 2018).

Antituberculosis Activity of Organic Compounds

Organotin(IV) complexes, including those derived from carboxylic acids, have shown significant antituberculosis activity. The study provides insight into the structural diversity and potential mechanism of action of these complexes, indicating the importance of organic compounds in developing new therapeutic agents against tuberculosis (Iqbal et al., 2015).

Safety And Hazards

The safety and hazards associated with “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not readily available in the public domain. However, a similar compound “(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride” has been classified with the GHS07 pictogram and associated with hazard statements H315, H319, and H3351.

Direcciones Futuras

The future directions for the study and application of “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” are not readily available in the public domain. However, given the interest in similar compounds for the synthesis of heterocycles3, it is possible that this compound could also be of interest in future research.

Please note that the information provided is based on the available data and there may be more recent studies or data not included in this response. For a more comprehensive analysis, further research and consultation with a subject matter expert in the field is recommended.

Propiedades

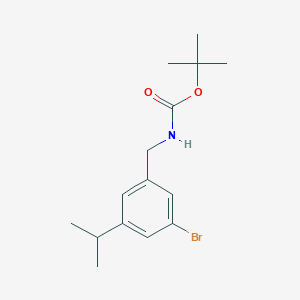

IUPAC Name |

3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNZHVZGNPWLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)

![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)

![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)

![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)

![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)

![Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1459972.png)

![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)

![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)